molecular formula C14H12N2O B11885584 6-(Benzyloxy)pyrazolo[1,5-a]pyridine

6-(Benzyloxy)pyrazolo[1,5-a]pyridine

Cat. No.: B11885584
M. Wt: 224.26 g/mol
InChI Key: KKFGXIKRSSJQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)pyrazolo[1,5-a]pyridine (CAS 141032-74-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic system recognized for its versatile pharmacological properties and its presence in compounds that act as potent protein kinase inhibitors (PKIs) . Kinase inhibitors are a cornerstone of targeted cancer therapy, and fused bicyclic structures like this one are frequently explored for their ability to interact with key enzymatic binding sites . The benzyloxy substituent at the 6-position is a critical functional group that can be leveraged for further synthetic modifications, enabling researchers to develop a diverse library of derivatives for structure-activity relationship (SAR) studies . This compound serves as a valuable building block for the design and synthesis of novel small molecules targeting a range of diseases. Its molecular formula is C16H14N2O3 and it has a molecular weight of 282.294 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

6-phenylmethoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H12N2O/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-15-16(13)10-14/h1-10H,11H2

InChI Key

KKFGXIKRSSJQIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN3C(=CC=N3)C=C2

Origin of Product

United States

Synthetic Methodologies for 6 Benzyloxy Pyrazolo 1,5 a Pyridine and Its Analogs

Classical Synthetic Routes to Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds

The construction of the pyrazolo[1,5-a]pyridine core is predominantly achieved through condensation and cyclization strategies. These methods offer versatility in introducing a wide range of substituents onto the bicyclic system.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyridines, typically involving the reaction of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophilic species.

A widely employed and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close analog of the pyrazolo[1,5-a]pyridine system, is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. This reaction proceeds through the nucleophilic attack of the 5-aminopyrazole on the carbonyl carbons of the β-dicarbonyl compound, followed by a cyclization and dehydration step to form the fused pyrimidine (B1678525) ring. The reaction conditions can be tuned, often employing acidic or basic catalysis to facilitate the process.

For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. This intermediate can be further functionalized, for example, through chlorination with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a versatile precursor for further substitutions.

A specific example leading to a benzyloxy-substituted analog involves the reaction of an aminopyrazole derivative with diethyl malonate to give 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov. This diol can then be converted to the corresponding dichloro-derivative, 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine, which serves as a key intermediate for introducing various substituents.

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundProductReference
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov
Aminopyrazole derivativeDiethyl malonate2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones, such as chalcones, provides another effective route to pyrazolo[1,5-a]pyrimidines. This reaction typically proceeds via a Michael addition of the exocyclic amino group of the pyrazole (B372694) to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and subsequent aromatization.

For example, the reaction of 3-(4-chlorophenyl)pyrazol-5-amine with various chalcones has been shown to produce pyrazolo[1,5-a]pyrimidines. This cyclocondensation reaction highlights the utility of chalcones as 1,3-dielectrophilic synthons for the construction of the pyrimidine ring fused to a pyrazole.

5-Aminopyrazole DerivativeChalcone DerivativeProduct
3-(4-chlorophenyl)pyrazol-5-amineSubstituted ChalconesSubstituted pyrazolo[1,5-a]pyrimidines

Cyclization Strategies

Cyclization strategies offer alternative disconnections for the synthesis of the pyrazolo[1,5-a]pyridine scaffold, either by forming the pyrazole ring onto a pre-existing pyridine (B92270) or by constructing the pyrimidine ring from appropriate precursors.

The construction of the pyrazole ring is a fundamental step in many syntheses of pyrazole-containing heterocycles. A common method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. This approach is foundational for creating the initial pyrazole ring, which can then be further elaborated to the pyrazolo[1,5-a]pyridine system.

For instance, the synthesis of 5-aminopyrazoles, key precursors for many pyrazolo[1,5-a]pyridine syntheses, often starts with the condensation of β-ketonitriles with hydrazine. The reaction involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization via nucleophilic attack of the other nitrogen atom on the nitrile carbon.

A relevant example leading to a precursor for a benzyloxy-substituted analog involves the reaction of a β-ketoester derivative with hydrazine to form the corresponding aminopyrazole. Specifically, a beta-ketoester prepared from benzyl (B1604629) alcohol and ethyl bromoacetate (B1195939) can be condensed with hydrazine to yield an aminopyrazole derivative with a benzyloxymethyl substituent nih.gov.

Hydrazine DerivativeCarbonyl CompoundProduct
Hydrazineβ-Ketonitriles5-Aminopyrazoles
HydrazineBeta-ketoester from benzyl alcoholAminopyrazole with benzyloxymethyl substituent

The formation of the pyrimidine ring onto a pre-existing 5-aminopyrazole is a highly convergent and widely used strategy. This approach utilizes various 1,3-biselectrophilic compounds that react with the amino group and a ring nitrogen of the 5-aminopyrazole to form the six-membered pyrimidine ring.

Examples of 1,3-biselectrophilic compounds include β-dicarbonyls (as discussed in 2.1.1.1), β-enaminones, β-haloenones, and β-ketonitriles nih.gov. The choice of the 1,3-biselectrophilic partner allows for the introduction of diverse functionalities at positions 5, 6, and 7 of the resulting pyrazolo[1,5-a]pyrimidine scaffold nih.gov.

The synthesis of pyrazolo[1,5-a]pyrimidines through this method allows for versatile structural modifications, which is crucial for developing compounds with specific biological activities nih.gov.

5-Aminopyrazole1,3-Biselectrophilic Compound TypeResulting Scaffold
NH-3-Aminopyrazolesβ-Dicarbonyls, β-enaminones, β-haloenones, β-ketonitrilesPyrazolo[1,5-a]pyrimidines

Advanced and Modern Synthetic Approaches

Modern organic synthesis provides a powerful toolkit for the construction of complex heterocyclic systems like pyrazolo[1,5-a]pyridines. These methods often offer improvements in terms of yield, selectivity, and substrate scope over classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool for C-C and C-N bond formation. In the context of pyrazolo[1,5-a]pyridine synthesis, these reactions are primarily used for the functionalization of the pre-formed heterocyclic core via C-H activation.

Direct arylation of the pyrazolo[1,5-a]pyridine scaffold via a palladium-catalyzed C–H activation represents a highly efficient method for introducing aryl groups without the need for pre-functionalization like halogenation. acs.org This approach is atom-economical and reduces synthetic steps. Research has shown that the regioselectivity of arylation can be controlled by the choice of additives. For instance, the reaction of pyrazolo[1,5-a]pyridines with aryl iodides can be directed to either the C-3 or C-7 position. Using cesium(I) fluoride (B91410) as an additive typically yields 3-arylated products, while silver(I) carbonate promotes arylation at the C-7 position. acs.org

Another powerful strategy is the palladium-catalyzed cross-dehydrogenative coupling (CDC), which involves the formation of a C-C bond through the coupling of two C-H bonds. nih.gov This methodology has been successfully applied to the synthesis of bipyrazolo[1,5-a]pyridines. acs.org The direct coupling of pyrazolo[1,5-a]pyridine precursors occurs via a palladium(II)-catalyzed C-H bond activation, demonstrating good functional group tolerance and yielding products in up to 94% yield. acs.org Mechanistic studies, including kinetic isotope effect experiments and density functional theory (DFT) calculations, have been employed to elucidate the reaction pathway. acs.org Intramolecular versions of this reaction have also been developed to construct the fused pyrazolo[1,5-a]pyrimidine ring system from acyclic precursors under mild conditions. acs.orgnih.gov

Table 1: Regioselective C-H Arylation of Pyrazolo[1,5-a]pyridine
PositionCatalyst SystemAdditiveTypical YieldReference
C-3Pd(OAc)₂CsFModest to Good acs.org
C-7Pd(OAc)₂Ag₂CO₃Modest to Good acs.org

Click Chemistry Applications in Pyrazolo[1,5-a]pyridine Synthesis

Click chemistry, characterized by its reliability, high yields, and tolerance of various functional groups, has been applied to the synthesis and functionalization of pyrazolo[1,5-a]pyridine analogs. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.gov

This technique allows for the efficient attachment of various molecular fragments to the heterocyclic core. For instance, pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-a]pyridines, have been functionalized using CuAAC to attach bioactive moieties like peptides or fluorescent tags. nih.gov This facilitates the development of multifunctional compounds for applications in chemical biology and materials science. In one approach, a [4+2] cycloaddition is preceded by a Cu(I)-catalyzed click reaction between an N-propargylic sulfonylhydrazone and a sulfonyl azide (B81097), which drives the formation of a key triazole intermediate that subsequently rearranges to form the fused pyrazolo[1,5-a]pyrimidine ring system. nih.gov

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is one of the most common and powerful methods for constructing the five-membered pyrazole ring of the pyrazolo[1,5-a]pyridine system. nih.gov This reaction involves a 1,3-dipole, typically derived from an N-aminopyridine, and a dipolarophile, such as an alkene or alkyne.

Regioselective Annulation of N-Aminopyridines and α,β-Unsaturated Compounds

A highly effective method for the regioselective synthesis of pyrazolo[1,5-a]pyridines involves the [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds. acs.orgnih.gov This process can be mediated by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which serves as both a Lewis acid catalyst and an oxidant under mild conditions. acs.org The protocol offers a broad substrate scope, good to excellent yields, and high, predictable regioselectivity. acs.orgnih.gov The reaction proceeds via a one-pot stepwise process, making it highly efficient. acs.org This method has been successfully applied to the modification of marketed drugs and the gram-scale synthesis of key intermediates. acs.org For instance, the reaction of various substituted N-aminopyridinium salts with acrylonitrile in the presence of TEMPO and a base like diisopropylethylamine (DIPEA) affords the corresponding pyrazolo[1,5-a]pyridine-3-carbonitriles in good yields. doi.org

Table 2: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitriles
N-Aminopyridine SubstituentDipolarophileMediator/BaseYieldReference
4-MethoxyAcrylonitrileTEMPO/DIPEA85% acs.org
4-(Benzyloxy)-6-bromoAcrylonitrileTEMPO/DIPEA76% doi.org
UnsubstitutedDibenzylideneacetoneTEMPO/DIPEA87% acs.org
Reaction of N-Iminopyridinium Ylides with Styryl Halides

N-iminopyridinium ylides, generated in situ from the deprotonation of N-aminopyridinium salts, are versatile 1,3-dipoles for [3+2] cycloaddition reactions. mdpi.comresearchgate.net Their reaction with various dipolarophiles, including electron-deficient alkenes and alkynes, provides a direct route to the pyrazolo[1,5-a]pyridine core. mdpi.comorganic-chemistry.org While specific reports on styryl halides are less common, the reactivity profile suggests their viability as substrates. The reaction proceeds via an initial cycloaddition to form a dihydropyrazolopyridine intermediate, which then undergoes aromatization, often through oxidation or elimination. mdpi.com For example, the oxidative [3+2] cycloaddition of N-imines with 2-substituted ethynylphosphonates has been shown to produce pyrazolo[1,5-a]pyridine-3-ylphosphonates in moderate to good yields. mdpi.com This general reactivity extends to a range of substituted alkenes, indicating that styryl systems, including those bearing halide substituents, would be suitable partners in this transformation.

Catalyst-Free Concerted [3+2] Cycloaddition Processes

Remarkably, the [3+2] cycloaddition for the synthesis of pyrazolo[1,5-a]pyridines can also be achieved under catalyst-free conditions. nih.govacs.org A highly efficient, one-pot sonochemical strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines. nih.gov This method involves the reaction of 2-imino-1H-pyridin-1-amines with dipolarophiles like dialkyl acetylenedicarboxylates or alkenes. The use of ultrasound irradiation significantly accelerates the reaction, leading to excellent yields in short reaction times (e.g., 20 minutes) compared to conventional thermal heating. nih.gov The reaction is believed to proceed through a concerted [3+2] annulation process. This approach is advantageous due to its operational simplicity, high regioselectivity, and avoidance of metal catalysts. nih.govacs.org

Table 3: Comparison of Thermal vs. Sonochemical Catalyst-Free Synthesis
ReactantsConditionsTimeYieldReference
1-amino-2-iminopyridine deriv. + Dimethyl acetylenedicarboxylateReflux3 h92% nih.gov
1-amino-2-iminopyridine deriv. + Dimethyl acetylenedicarboxylateSonication (85 °C)20 min96% nih.gov

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of pyrazolo[1,5-a]pyridine synthesis, microwave irradiation has been successfully employed to facilitate various cyclization and functionalization reactions. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a related class of compounds, has been significantly expedited through microwave-assisted procedures. One-pot multi-component reactions under microwave irradiation have been shown to produce pyrazolo[3,4-b]pyridine derivatives with improved yields and reduced reaction times. rsc.org This technology's ability to rapidly heat sealed reaction vessels allows for the efficient synthesis of complex heterocyclic systems. The application of microwave heating can be particularly advantageous in the final steps of synthesizing 6-(benzyloxy)pyrazolo[1,5-a]pyridine, such as in palladium-catalyzed cross-coupling reactions to introduce substituents. rsc.org

A study on the synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts demonstrated the utility of microwave reactors in achieving reaction conditions of 155 °C for 50 minutes, showcasing the precise temperature and time control offered by this technology. mdpi.com Such controlled conditions are crucial for optimizing the synthesis of specifically substituted pyrazolo[1,5-a]pyridines.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the development of synthetic routes for pharmaceuticals and fine chemicals, aiming to reduce environmental impact. For the synthesis of pyrazolo[1,5-a]pyridine and its analogs, several green approaches have been explored. These methodologies focus on the use of safer solvents, minimizing waste, and employing energy-efficient techniques.

One prominent green approach is the use of ultrasonic irradiation, which can promote reactions in aqueous media, thereby reducing the reliance on volatile organic solvents. acs.orgbme.hu Solvent-free reactions, another cornerstone of green chemistry, have been successfully applied to the synthesis of related heterocyclic systems, offering benefits such as cleaner reactions, higher product yields, and simplified workup procedures. organic-chemistry.orgnih.gov The use of one-pot synthesis, where multiple reaction steps are carried out in a single vessel, aligns with green chemistry principles by reducing the need for intermediate purification steps, thus saving time, resources, and minimizing waste. organic-chemistry.org

The development of synthetic strategies that proceed under catalyst-free conditions further enhances the green credentials of a process by avoiding the use of potentially toxic and expensive metal catalysts. nih.gov

Sonochemical Synthesis Enhancements for Improved Yield and Rate

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to significantly enhance reaction rates and yields in the synthesis of pyrazolo[1,5-a]pyridine derivatives. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, leading to an acceleration of chemical reactions. acs.orgnih.gov

In the synthesis of polysubstituted pyrazolo[1,5-a]pyridines, sonication has been demonstrated to be a more efficient energy source than conventional thermal heating. For example, a [3 + 2] cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core showed a notable increase in yield when conducted under ultrasonic irradiation (69%) compared to conventional heating (54%). nih.gov Further optimization by changing the solvent to acetonitrile under sonication at 85 °C led to a dramatic improvement in yield to 92% in just 20 minutes, compared to 3 hours of refluxing. acs.orgnih.govresearchgate.net

This methodology offers several advantages, including mild reaction conditions, short reaction times (as low as 5 minutes in some cases), and satisfactory to excellent yields (ranging from 61-98%). researchgate.netnih.gov The use of ultrasound provides a scalable and efficient alternative for the synthesis of this important class of heterocyclic compounds. nih.gov

Table 1: Comparison of Conventional Heating vs. Sonication in the Synthesis of a Pyrazolo[1,5-a]pyridine Derivative nih.gov

EntryEnergy SourceSolventTimeYield (%)
1Conventional HeatingEthanol (B145695)3 h54
2SonicationEthanol20 min69
3Conventional HeatingAcetonitrile3 h70
4SonicationAcetonitrile20 min92

Specific Strategies for Introducing the Benzyloxy Moiety at Position 6

The introduction of a benzyloxy group at the C-6 position of the pyrazolo[1,5-a]pyridine ring is a key step in the synthesis of the target compound. Various synthetic strategies can be envisioned for this transformation, leveraging different precursors and reaction types.

Functionalization of C-6 Trifluoromethyl Pyrazolo[1,5-a]pyridine Intermediates

One effective strategy for introducing a variety of substituents at the C-6 position of the pyrazolo[1,5-a]pyridine core involves the functionalization of a C-6 trifluoromethyl intermediate. A synthetic methodology has been developed that allows for the facile access to a diverse set of C-6 substituted analogs from common late-stage intermediates bearing a trifluoromethyl group. nih.gov This approach is particularly valuable as the trifluoromethyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

While direct displacement of a trifluoromethyl group can be challenging, activation of the aromatic ring by other substituents can facilitate this transformation. In principle, a C-6 trifluoromethyl pyrazolo[1,5-a]pyridine could react with sodium benzyloxide in a suitable solvent, leading to the formation of the desired 6-(benzyloxy) derivative. The success of such a reaction would depend on the electronic properties of the pyrazolo[1,5-a]pyridine ring and the reaction conditions employed.

Incorporation via Substituted Pyridine Precursors

An alternative and often more direct approach to this compound is to start with a pyridine precursor that already contains the desired benzyloxy group at the appropriate position. The synthesis would then involve the construction of the fused pyrazole ring onto the pre-functionalized pyridine.

The key starting material for this strategy would be a 2-amino-5-(benzyloxy)pyridine. This substituted pyridine can then undergo a cyclization reaction to form the pyrazolo[1,5-a]pyridine ring system. The most common methods for this cyclization involve the reaction of N-aminopyridinium ylides with alkynes or alkenes, or the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govnih.gov The synthesis of pyrazolo[1,5-a]pyridines through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds is another well-established method. organic-chemistry.org By starting with the benzyloxy group already in place on the pyridine ring, this strategy avoids potentially harsh conditions that might be required for late-stage functionalization and can offer a more convergent and efficient route to the final product.

Formation of Benzyloxy-Substituted Pyrazolo[1,5-a]pyridine from Benzyl Alcohol Derivatives

The benzyloxy moiety can also be introduced by reacting a suitable pyrazolo[1,5-a]pyridine precursor with a benzyl alcohol derivative. A common strategy involves the O-alkylation of a 6-hydroxypyrazolo[1,5-a]pyridine intermediate with a benzyl halide, such as benzyl bromide, in the presence of a base. This Williamson ether synthesis is a fundamental and widely used method for forming ether linkages.

Alternatively, palladium-catalyzed O-benzylation reactions have been developed for related heterocyclic systems, such as 2-quinolinones, which could potentially be adapted for 6-hydroxypyrazolo[1,5-a]pyridines. These catalytic methods can offer high chemoselectivity for O-alkylation over N-alkylation in ambident nucleophiles and can proceed under milder conditions than traditional methods. nih.gov Another approach involves the dehydrogenation of benzyl alcohol to form benzaldehyde in situ, which can then participate in cascade reactions to form pyrazole-containing heterocycles. acs.org While this has been demonstrated for pyrazolo[3,4-b]pyridines, a similar strategy could potentially be devised for the pyrazolo[1,5-a]pyridine system.

A multi-step synthesis of a 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine derivative has been reported, which begins with the reaction of benzyl alcohol with ethyl bromoacetate. bme.hu This demonstrates the successful incorporation of the benzyloxy group at an early stage of the synthesis, which is then carried through to the final heterocyclic product.

Methodologies for Structural Elucidation and Characterization in Synthesis

The definitive identification and characterization of this compound and its analogs are crucial steps in their synthesis. Researchers employ a combination of advanced analytical techniques to confirm the molecular structure, ascertain purity, and investigate reaction mechanisms. These methodologies include spectroscopic analysis, single-crystal X-ray diffraction, and isotopic labeling studies.

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural elucidation of newly synthesized pyrazolo[1,5-a]pyridine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to provide detailed information about the molecular framework and connectivity of atoms. rsc.orgacs.org

¹H and ¹³C NMR Spectroscopy is instrumental in defining the carbon-hydrogen framework of the molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H NMR spectra help identify the protons in different chemical environments, such as those on the pyridine and pyrazole rings, as well as the benzyloxy substituent. For instance, in pyrazolo[1,5-a]pyrimidine systems, which are structurally related, ¹H NMR analysis can distinguish between isomers by observing the anisotropic effects of the pyrazole ring nitrogen on nearby protons. nih.gov Similarly, ¹³C NMR spectroscopy provides data on all unique carbon atoms in the molecule, confirming the presence of the fused heterocyclic core and various substituents. nih.govresearchgate.net The successful synthesis of pyrazolo[1,5-a]pyrimidine compounds has been confirmed by characteristic absorption bands and chemical shifts in both ¹H and ¹³C NMR spectra that align with the proposed structures. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Pyrazolo[1,5-a]pyridine Analogs
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl esterDMSO-d₆1.27 (t, J = 7.2 Hz, 3H), 2.37 (s, 3H), 3.00 (q, J = 7.2 Hz, 2H), 3.79 (s, 3H), 7.09 (s, 1H), 7.30 (d, J = 7.8 Hz, 2H), 7.42 (d, J = 7.8 Hz, 2H), 8.07 (s, 2H) acs.org12.8, 20.8, 21.3, 51.0, 75.4, 101.0, 103.8, 116.6, 128.2, 129.1, 134.7, 138.6, 142.3, 143.1, 147.9, 160.9, 163.1 acs.org
7-Amino-6-cyano-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterDMSO-d₆1.18 (t, J = 7.2 Hz, 3H), 2.40 (s, 3H), 4.19 (q, J = 7.2 Hz, 2H), 7.27 (s, 1H), 7.36 (d, J = 7.8 Hz, 2H), 7.48–7.52 (m, 5H), 7.80–7.81 (m, 2H), 8.26 (s, 2H) acs.org14.0, 20.8, 59.7, 75.8, 101.5, 104.2, 116.5, 127.6, 128.2, 129.1, 129.3, 129.9, 131.9, 134.7, 138.8, 143.0, 143.4, 148.2, 156.9, 162.4 acs.org
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateDMSO-d₆8.50 (s, 1H), 7.08 (d, J = 0.9 Hz, 2H), 4.27 (q, J = 7.1 Hz, 2H), 2.69 (d, J = 0.9 Hz, 3H), 2.56 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H) mdpi.com162.29, 161.78, 147.00, 146.59, 146.43, 110.64, 100.79, 59.33, 24.50, 16.53, 14.43 mdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the synthesized compounds. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which helps in confirming the molecular formula. acs.orgnih.gov The fragmentation patterns observed in the mass spectra can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy. researchgate.net

X-ray Single-Crystal Diffraction for Structural Confirmation

While spectroscopic methods provide strong evidence for a proposed structure, X-ray single-crystal diffraction is the gold standard for unambiguous structural determination. wikipedia.org This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.org

In the context of pyrazolo[1,5-a]pyridine synthesis, X-ray crystallography is particularly valuable for:

Confirming Connectivity: It provides definitive proof of the fused heterocyclic ring system's structure. researchgate.net

Establishing Regioselectivity: In reactions where multiple isomers could be formed, X-ray analysis can unequivocally identify the correct regioisomeric product. nih.govresearchgate.net For example, it has been used to distinguish between angular and linear isomers in related pyrazolo[1,5-a]pyrimidine syntheses. nih.gov

Elucidating Stereochemistry: For chiral molecules, it can determine the absolute configuration of stereocenters.

The structure of several pyrazolo[1,5-a]pyridine and related derivatives has been successfully confirmed using this method, providing crucial validation for synthetic pathways. researchgate.netresearchgate.net

Deuteration Techniques for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium, are powerful tools for investigating chemical reaction mechanisms. beilstein-journals.org In the synthesis of pyrazolo[1,5-a]pyridines, deuteration studies have been applied to understand the intricacies of the reaction pathways.

A common strategy involves the α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution. beilstein-journals.org This step introduces a deuterium label at a specific position on the pyridine ring. The deuterated intermediate is then subjected to a 1,3-dipolar cycloaddition reaction. beilstein-journals.org By analyzing the position and incorporation level of deuterium in the final pyrazolo[1,5-a]pyridine product using ¹H NMR, researchers can gain insights into the mechanism of the cyclization step. beilstein-journals.orgresearchgate.net This method has been successfully used to synthesize 7-deuteropyrazolo[1,5-a]pyridine derivatives with a high degree of deuterium incorporation, providing valuable mechanistic information. beilstein-journals.org

Structure Activity Relationship Sar Studies of 6 Benzyloxy Pyrazolo 1,5 a Pyridine Derivatives

Pharmacophore Identification and Key Structural Features Governing Biological Activity

The pyrazolo[1,5-a]pyridine (B1195680) and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds form a rigid, planar framework that is foundational to their biological activity. nih.gov This fused heterocyclic system is a key structural feature, acting as an effective hinge-binder for many protein kinases. mdpi.comrsc.org A critical pharmacophoric element is the nitrogen atom at the N1 position of the pyrazole (B372694) ring, which frequently forms a crucial hydrogen bond with backbone amide protons in the hinge region of kinases, such as with the Met592 residue in Tropomyosin Receptor Kinase (Trk). mdpi.com

Pharmacophore models developed for specific targets highlight essential features for potent inhibition. For instance, a model for phosphodiesterase 4 (PDE4) inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov This indicates that beyond the core scaffold, the spatial arrangement of specific chemical features is vital for target engagement. The various positions on the bicyclic ring system (C2, C3, C5, C6, and C7) offer vectors for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov

Impact of Benzyloxy Substitution at Position 6 on Specific Biological Activities

Direct and extensive structure-activity relationship data for a benzyloxy group at position 6 of the pyrazolo[1,5-a]pyridine core is not widely detailed in the available literature. However, insights can be drawn from studies on substitutions at this position. For example, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides developed as antitubercular agents, moving a methyl group from the optimal C5-position to the C6-position resulted in a compound that was significantly less potent (2–149-fold less active). nih.gov

This suggests that the C6 position may be sterically sensitive, and introducing a bulky substituent like a benzyloxy group could potentially lead to a decrease in activity, depending on the specific topology of the target's binding site. The benzyloxy group, being large and relatively flexible, could introduce unfavorable steric clashes. Conversely, its hydrophobic aromatic ring and ether linkage could potentially engage in beneficial interactions if the target protein has a corresponding pocket. The precise impact of a 6-benzyloxy substitution is therefore highly dependent on the specific biological target and would require dedicated synthesis and evaluation to be fully understood.

Exploration of Substituent Effects on the Pyrazolo[1,5-a]pyridine Ring System

Systematic modifications of the pyrazolo[1,5-a]pyridine core have yielded extensive SAR data, clarifying the role of substituents on both the pyrazole and pyridine (B92270) moieties. nih.gov

Modifications on the Pyrazole Moiety

The pyrazole portion of the scaffold, particularly positions C2 and C3, is critical for modulating activity.

Position 2: Small, hydrophobic groups at this position are often well-tolerated. In a series of antitubercular agents, methyl, ethyl, or cyclopropyl groups at C2 were found to be favorable. In contrast, leaving this position unsubstituted or adding a larger phenyl group led to a significant loss of potency. nih.gov

Position 3: This position is frequently utilized to enhance potency and introduce selectivity. A carboxamide group at C3 is a key feature for potent Trk inhibition. mdpi.com Further substitution on this carboxamide's nitrogen with moieties like methyl or hydroxycyclohexyl can maximize activity. mdpi.com In other Trk inhibitors, heteroaryl substitutions such as thiadiazole, oxadiazole, and triazole at the C3-position were shown to enhance inhibitory activity. mdpi.com For antitubercular agents, the 3-carboxamide is a crucial pharmacophoric element. nih.gov

Modifications on the Pyrimidine (B1678525) Moiety

The pyridine ring offers several positions for substitution, with C5 and C7 being the most extensively studied.

Position 5: This position is often critical for high potency. For Trk inhibitors, substitution at C5 with a pyrrolidine ring bearing a 2,5-difluorophenyl group leads to significant gains in activity. mdpi.com In the development of phosphodiesterase-4 (PDE4) inhibitors, it was noted that electron-withdrawing groups at position 5, such as halogens, can increase both metabolic stability and potency. nih.gov For antitubercular pyrazolo[1,5-a]pyridines, the 5-position was identified as the optimal site for substitution on the pyridine ring, with methyl, methoxy, ethyl, or chloride being well-tolerated. nih.gov

Position 7: This position is often modified to tune physicochemical properties and explore interactions with the solvent-exposed region of binding sites. In PI3Kδ inhibitors, a morpholine group at C7 is a key substituent that interacts with the hinge region. mdpi.commdpi.com For corticotropin-releasing factor 1 (CRF1) receptor antagonists, a large substituted phenyl group at the 7-position was essential for activity. nih.govacs.org

SAR Insights from Target-Specific Inhibitors Incorporating the Pyrazolo[1,5-a]pyridine Core

The versatility of the pyrazolo[1,5-a]pyridine scaffold is evident from its application in developing inhibitors for a wide range of biological targets.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The pyrazolo[1,5-a]pyrimidine core is a cornerstone of several approved and clinical-stage Trk inhibitors. mdpi.com

Hinge-Binding: The pyrazolo[1,5-a]pyrimidine moiety is essential for binding to the kinase hinge region via a hydrogen bond between the N1 atom and the backbone NH of Met592. mdpi.com

C3-Substitutions: A carboxamide group at C3 significantly enhances TrkA inhibition. mdpi.com

C5-Substitutions: A pyrrolidine at C5, further substituted with groups like 2,5-difluorophenyl, dramatically improves potency. mdpi.com

CompoundTargetC3-SubstituentC5-SubstituentActivity (IC50)Reference
Larotrectinib AnalogTrkA-CONH(cyclohexyl-OH)(S)-pyrrolidin-2-yl)-(2,5-difluorophenyl)1 nM mdpi.com
Compound 14TrkThiadiazolePyrrolidine<10 nM mdpi.com
Compound 15TrkOxadiazolePyrrolidine<10 nM mdpi.com

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibitors

For this target, substitutions at C2, C5, and C7 of the pyrazolo[1,5-a]pyrimidine core are crucial for achieving high potency and selectivity.

C7-Morpholine: A morpholine substituent at the C7 position is a key feature, with its oxygen atom acting as a hydrogen bond acceptor in the hinge-binding motif, interacting with Val-828. mdpi.com

C5-Substitutions: Large, heterocyclic systems like 2-(difluoromethyl)-1H-benzimidazole at the C5 position lead to highly potent compounds. mdpi.com

C2-Substitutions: The C2 position can be functionalized with various amine-containing rings linked via a methylene or carbonyl group to modulate activity and selectivity. mdpi.com

CompoundC5-SubstituentC2-SubstituentPI3Kδ IC50 (nM)Reference
Compound 62-(difluoromethyl)-1H-benzimidazole(4-(tert-butyl)piperazin-1-yl)methyl18 mdpi.com
Compound 112-(difluoromethyl)-1H-benzimidazole(4-methylpiperazin-1-yl)methyl52 mdpi.com
Compound 162-(difluoromethyl)-1H-benzimidazolepiperidin-1-ylmethyl31 mdpi.com

Antitubercular Agents

Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a potent class of agents against Mycobacterium tuberculosis.

3-Carboxamide: This functional group is an essential feature for the antitubercular activity. nih.gov

Pyridine Ring Substitution: The 5-position is the optimal location for substituents like methyl, methoxy, or chloro groups. Substitutions at the 4-, 6-, or 7-positions are detrimental to activity. nih.gov

C2-Substitutions: Small alkyl groups (methyl, ethyl, cyclopropyl) at C2 are preferred for maintaining high potency. nih.gov

CompoundC2-SubstituentC5-SubstituentMtb H37Rv MIC (nM)Reference
5g-CH3-CH3120.9 nih.gov
5i (6-methyl)-CH3(6-CH3)18000 nih.gov
5k-CH3-OCH3105.7 nih.gov
5s (unsubstituted C2)-H-CH3358.7 nih.gov

Computational Chemistry and Molecular Modeling of 6 Benzyloxy Pyrazolo 1,5 a Pyridine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how derivatives of the pyrazolo[1,5-a]pyridine (B1195680) and related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds interact with biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govrsc.org

Docking studies on pyrazolo[1,5-a]pyrimidine derivatives, which share a core structure with pyrazolo[1,5-a]pyridines, have successfully identified key binding modes within the ATP-binding pocket of various kinases. nih.gov For instance, in studies targeting phosphoinositide 3-kinase (PI3K), a crucial interaction often involves a hydrogen bond between a substituent on the pyrazolo[1,5-a]pyrimidine core and the amino acid Val-828 in the hinge region of the enzyme. mdpi.comnih.gov

Other critical interactions observed for this class of compounds include:

Hydrogen Bonding: Besides the hinge region, hydrogen bonds with residues like Asp-787 and Lys-779 have been identified as important for stabilizing the ligand-protein complex. mdpi.comnih.gov

Hydrophobic and π-π Stacking Interactions: The aromatic nature of the fused ring system facilitates hydrophobic and π-π stacking interactions with residues such as Trp-760, which can significantly enhance binding affinity. nih.govnih.gov

For a hypothetical 6-(benzyloxy)pyrazolo[1,5-a]pyridine derivative, docking simulations would analyze how the benzyloxy group orients itself within the binding pocket. The phenyl ring of the benzyl (B1604629) group could engage in additional π-π stacking or hydrophobic interactions, potentially increasing the compound's potency and selectivity. The electrostatic potential map can further elucidate regions that are likely to act as hydrogen bond donors or acceptors, confirming the binding modes observed in docking studies. elsevier.com

Interacting ResidueInteraction TypeTarget Enzyme (Example)Reference
Val-828Hydrogen BondPI3Kδ mdpi.comnih.gov
Lys-779Hydrogen BondPI3Kδ mdpi.com
Trp-760π-π StackingPI3Kδ nih.gov
Asp-787Hydrogen BondPI3Kδ nih.gov

Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as binding energy in kJ/mol or kcal/mol) between a ligand and its target. Lower binding energy values suggest a more stable and favorable interaction. For pyrazolo[1,5-a]pyrimidine-based organometallic complexes interacting with DNA, docking energies have been calculated in the range of –230.31 to –288.34 kJ/mol. semanticscholar.org Such predictions are crucial for prioritizing compounds for synthesis and biological testing.

Future Perspectives and Research Directions for 6 Benzyloxy Pyrazolo 1,5 a Pyridine

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyridines has been an area of active investigation, with numerous methods being developed. acs.org Future efforts are expected to focus on refining these synthetic routes to be more stereoselective and sustainable.

Stereoselective Synthesis: The development of chiral derivatives of pyrazolo[1,5-a]pyridine (B1195680) is a key area for future research. The regio- and stereoselective synthesis of novel chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine–fused steroids has been reported, showcasing the potential for creating complex, three-dimensional structures. researchgate.net Future methodologies will likely involve the use of chiral catalysts and auxiliaries to control the stereochemistry of the pyrazolo[1,5-a]pyridine core, enabling the synthesis of enantiomerically pure compounds for biological evaluation.

Sustainable Synthetic Methodologies: There is a growing emphasis on developing environmentally friendly synthetic methods. For the pyrazolo[1,5-a]pyridine scaffold, several "green" approaches have been explored:

Sonochemical Synthesis: A highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines via a [3 + 2] cycloaddition reaction under catalyst-free conditions. researchgate.net This method offers advantages such as high yields and reduced reaction times. acs.orgnih.gov

Microwave-Assisted Synthesis: Microwave-assisted methods have been employed for the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, suggesting their potential applicability to the synthesis of pyrazolo[1,5-a]pyridines. nih.gov

Catalyst-Free Reactions: The development of catalyst-free cross-dehydrogenative coupling reactions promoted by acetic acid and molecular oxygen represents another sustainable approach to synthesizing these compounds. nih.gov

Discovery and Validation of Novel Biological Targets

Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have demonstrated a wide range of biological activities, acting as inhibitors of various protein kinases. rsc.org This suggests that 6-(benzyloxy)pyrazolo[1,5-a]pyridine and its analogues could have a broad therapeutic potential.

Known Biological Targets of the Pyrazolo[1,5-a]pyrimidine/pyridine (B92270) Scaffold:

Target FamilySpecific TargetsTherapeutic Area
Protein KinasesCK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, Pim-1, PI3Kγ, PI3Kδ, TrkACancer, Inflammatory Diseases
Other ReceptorsAryl Hydrocarbon Receptor (AHR)Cancer Immunology
EnzymesMycobacterial ATP synthaseTuberculosis

Future research will aim to identify and validate novel biological targets for this compound derivatives. This will involve high-throughput screening against diverse panels of enzymes and receptors, as well as target deconvolution studies for compounds identified through phenotypic screening. The promiscuity of the pyrazolo[1,5-a]pyrimidine core against various targets suggests that subtle structural modifications to the this compound scaffold could lead to the discovery of compounds with novel mechanisms of action. nih.gov

Refinement of Structure-Activity Relationships through Advanced Chemical Libraries

Systematic exploration of the chemical space around the this compound core is crucial for optimizing its biological activity. The synthesis and screening of focused chemical libraries will enable a detailed understanding of the structure-activity relationships (SAR).

Key insights from SAR studies on related pyrazolo[1,5-a]pyrimidine compounds include:

The pyrazolo[1,5-a]pyrimidine moiety is often essential for hinge-binding interactions with protein kinases. mdpi.com

Substitutions at various positions on the bicyclic core can significantly influence potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

For antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, specific substitutions were found to be key for their activity. nih.gov

In the case of Trk inhibitors, the presence of a picolinamide (B142947) moiety at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly enhanced activity. mdpi.com

Future research will involve the generation of advanced chemical libraries with diverse substitutions at multiple positions of the this compound scaffold. This will allow for a more comprehensive understanding of the SAR and the development of highly potent and selective compounds for specific biological targets.

Integration of Advanced Computational Techniques (e.g., AI-driven drug discovery)

Future applications of computational techniques in the study of this compound will likely include:

Virtual Screening: High-throughput virtual screening of large compound libraries against homology models of biological targets to identify potential hits. rsc.org

De Novo Drug Design: The use of AI algorithms to design novel pyrazolo[1,5-a]pyridine derivatives with desired biological activities and pharmacokinetic properties.

Predictive Modeling: The development of machine learning models to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new derivatives.

Exploration of New Therapeutic Applications Beyond Current Scope

The diverse biological activities of the pyrazolo[1,5-a]pyridine scaffold suggest that its therapeutic applications could extend beyond the currently explored areas of cancer, inflammation, and infectious diseases. nih.gov

Potential new therapeutic areas for this compound and its derivatives include:

Neurological Disorders: The pyrazolopyridine ring system is present in drugs developed for the treatment of Parkinson's disease, schizophrenia, anxiety, and depression. nih.gov

Autoimmune Diseases: The role of PI3Kδ in immune cell regulation makes inhibitors of this enzyme, such as certain pyrazolo[1,5-a]pyrimidine derivatives, potential therapeutics for autoimmune diseases like systemic lupus erythematosus. mdpi.com

Viral Diseases: Some pyrazolo[1,5-a]pyrimidine derivatives have shown potential as antiviral agents. mdpi.com

Future research should involve screening this compound and its analogues in a broader range of disease models to uncover new therapeutic opportunities.

Potential Applications in Material Sciences, particularly Photophysical Properties

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolo[1,5-a]pyridine, has attracted significant attention in material science due to its notable photophysical properties. nih.govresearchgate.net These compounds have emerged as an attractive class of fluorophores. rsc.org

Key Photophysical Properties and Applications:

Fluorescence: Pyrazolo[1,5-a]pyrimidines exhibit high quantum yields in various solvents and excellent photostability. rsc.org

Intramolecular Charge Transfer (ICT): The π-amphoteric donor/acceptor property of the pyrazolo[1,5-a]pyrimidine core leads to significant ICT processes, which are crucial for their fluorescent properties. rsc.org

Applications: These compounds have been used as lipid droplet biomarkers in cells and show potential for use in chemosensors and optoelectronics. rsc.orgresearchgate.net

Future research on this compound in material sciences will likely focus on:

A systematic study of its photophysical properties, including absorption and emission spectra, quantum yields, and lifetimes.

The synthesis of derivatives with tailored photophysical properties by introducing various electron-donating and electron-withdrawing groups.

The exploration of its potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Development of Prodrug Strategies for Enhanced Efficacy and Targeting

Prodrug strategies can be employed to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. For the related pyrazolo[3,4-d]pyrimidine scaffold, a prodrug approach has been successfully used to improve the aqueous solubility and pharmacokinetic properties of potent protein kinase inhibitors. unisi.it

The development of prodrugs of this compound could offer several advantages:

Improved Solubility: Introduction of a hydrophilic promoiety could enhance the aqueous solubility of the parent compound. unisi.it

Enhanced Bioavailability: A prodrug could be designed to have better absorption and distribution characteristics.

Targeted Delivery: A prodrug could be designed to be activated by specific enzymes that are overexpressed in diseased tissues, leading to targeted drug release and reduced systemic toxicity.

Future research in this area will involve the design, synthesis, and evaluation of various prodrugs of this compound to improve its therapeutic index.

Q & A

Q. What are the standard synthetic routes for 6-(Benzyloxy)pyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of aminopyrazole derivatives with benzyloxy-containing electrophiles. For example, reactions may employ biselectrophilic compounds (e.g., diethyl malonate) under basic conditions (e.g., sodium ethoxide) to form the pyrazolo[1,5-a]pyridine core. Key steps include esterification and cyclization, with careful control of temperature and solvent (pyridine or toluene) to optimize yield (60–75%) . Catalysts such as Lewis acids or transition metals may enhance selectivity, particularly for introducing the benzyloxy group at position 6 .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl or benzyloxy stretches). Mass spectrometry (HRMS) confirms molecular weight, and elemental analysis validates purity. For example, IR peaks at ~1551 cm⁻¹ (C=N) and ~1180 cm⁻¹ (C-N) are diagnostic for pyrazolo[1,5-a]pyridine derivatives .

Q. How does the benzyloxy group at position 6 influence the compound's reactivity compared to other substituents?

The benzyloxy group acts as an electron-donating substituent, enhancing nucleophilic aromatic substitution at adjacent positions. Compared to halogens (e.g., bromine at position 4), the benzyloxy group increases solubility in organic solvents and may stabilize intermediates during functionalization .

Advanced Research Questions

Q. What strategies improve regioselectivity during the synthesis of this compound derivatives?

Regioselectivity can be controlled by modulating electronic effects. For instance, using electron-withdrawing groups (EWGs) on the aminopyrazole precursor directs electrophilic attack to specific positions. Microwave-assisted synthesis or tandem reactions (e.g., α,β-unsaturated ester condensations) have been reported to reduce side products and improve regioselectivity (>90% purity) .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

Discrepancies often arise from substituent positioning. For example, a methyl group at position 5 enhances kinase inhibition (IC₅₀ < 100 nM), while substitution at position 4 or 6 reduces activity. Systematic SAR studies using isotopic labeling (e.g., deuterium at position 7) or crystallography can clarify mechanistic inconsistencies .

Q. What functionalization methods enable diversification of the pyrazolo[1,5-a]pyridine scaffold at position 7?

Position 7 can be modified via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, bromination or nitration at position 7 allows subsequent Suzuki-Miyaura coupling with aryl boronic acids. Solvent-free thermal decomposition or silylformamidine reactions have also been used to introduce heterocycles at this position .

Q. How do reaction conditions affect the stability of this compound under acidic or basic conditions?

The benzyloxy group is sensitive to strong acids (e.g., HCl), which can cleave the ether bond. Basic conditions (pH > 10) may hydrolyze ester functionalities. Stability studies using HPLC or TLC under varied pH/temperature are recommended to identify degradation pathways .

Q. What computational tools are effective for predicting the bioactivity of novel this compound analogs?

Density Functional Theory (DFT) calculations can model electronic effects of substituents, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EphB3 kinase. QSAR models trained on IC₅₀ data from analogs (e.g., 5-chloro or 5-phenyl derivatives) guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.